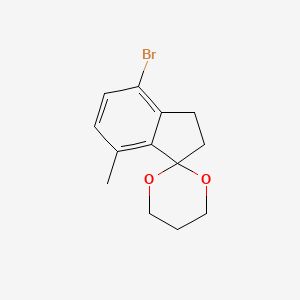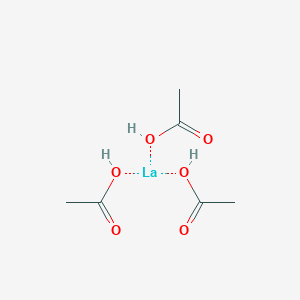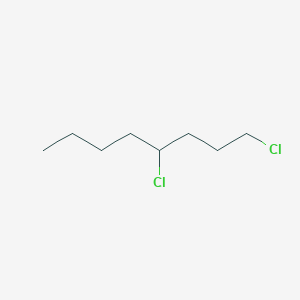
Diethyl 2-methylmaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methylmaleate, also known as diethyl citraconate, is an organic compound with the molecular formula C₉H₁₄O₄. It is a colorless liquid at room temperature and is used in various chemical syntheses. This compound is particularly known for its role as a dienophile in Diels-Alder reactions, making it valuable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 2-methylmaleate can be synthesized through the esterification of maleic anhydride with ethanol in the presence of a solid acid catalyst. The reaction involves heating the mixture to reflux while continuously removing water to drive the reaction to completion . Another method involves the alkylation of diethyl malonate with methyl iodide or methyl bromide, followed by hydrolysis and decarboxylation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of maleic anhydride and ethanol with a solid acid catalyst. This method is preferred due to its high conversion rate and minimal waste production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diethyl 2-methylfumarate.
Reduction: It can be reduced to diethyl 2-methylsuccinate using biocatalysts such as ene-reductases.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ene-reductases from the Old Yellow Enzyme superfamily are commonly used for the reduction of this compound.
Substitution: Alkyl halides are often used in substitution reactions involving this compound.
Major Products Formed:
Oxidation: Diethyl 2-methylfumarate.
Reduction: Diethyl 2-methylsuccinate.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Diethyl 2-methylmaleate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 2-methylmaleate in chemical reactions involves its role as a dienophile in Diels-Alder reactions. The compound’s double bond reacts with a diene to form a cyclohexene derivative. In biocatalytic reductions, the compound undergoes reduction at the double bond, facilitated by ene-reductases, which transfer electrons from NAD(P)H to the substrate .
Comparación Con Compuestos Similares
Diethyl malonate: Used in similar esterification reactions and as a precursor in organic synthesis.
Dimethyl maleate: Another ester of maleic acid, used in similar applications but with different physical properties.
Uniqueness: Diethyl 2-methylmaleate is unique due to its specific reactivity as a dienophile and its ability to undergo selective biocatalytic reductions. Its structural features, such as the presence of a methyl group, confer distinct reactivity patterns compared to other maleate esters .
Propiedades
Número CAS |
691-83-8 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
diethyl (Z)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6- |
Clave InChI |
YPTLFOZCUOHVFO-SREVYHEPSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\C(=O)OCC |
SMILES canónico |
CCOC(=O)C=C(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


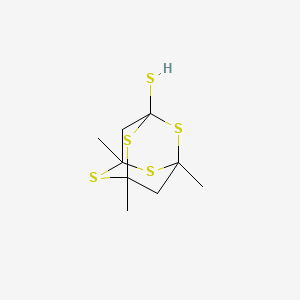

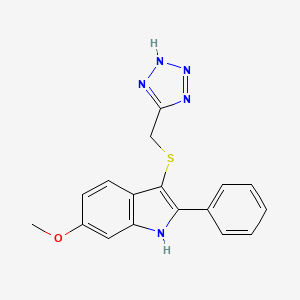

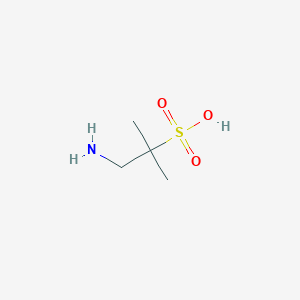

![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
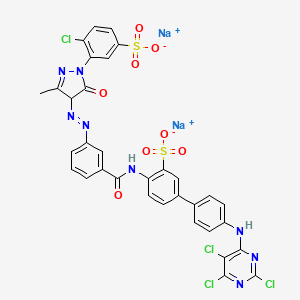
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
